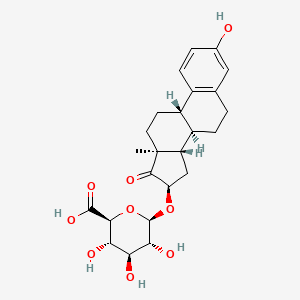

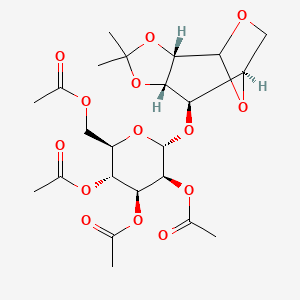

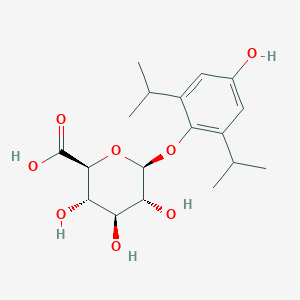

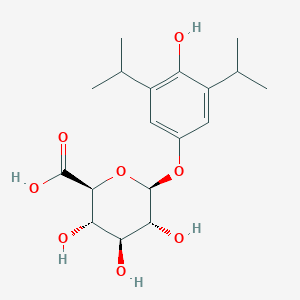

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside and related compounds often involves the use of 2,3-O-benzyl or related 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]-mannosyl thioglycosides. These are used to introduce beta-d-mannopyranoside linkages with high yield and stereo selectivity. Following glycosylation, treatment with tributyltin hydride in toluene at reflux brings about reductive radical fragmentation directly to the 6-deoxy sugar in high yield (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of this compound exhibits unique features such as benzylidene acetals, which play a crucial role in its chemical behavior and reactivity. X-ray crystallographic analysis of similar compounds shows that the orientation of groups attached to the sugar ring can significantly influence the compound's physical and chemical properties (Liu, Zhang, & Zhang, 2001).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including radical fragmentation, glycosylation, and selective hydrogenolysis. These reactions are pivotal in the synthesis of beta-D-rhamnopyranosides and related sugar derivatives from D-mannosyl glycosyl donors. The process demonstrates the compound's utility in constructing complex carbohydrate structures with high stereo selectivity (Crich & Yao, 2004).

Scientific Research Applications

Synthesis Techniques and Glycosylation Strategies

Selective Glycosylation Reactions : The use of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in glycosylation reactions demonstrates its utility in achieving selective bond formation. For instance, it has been employed in the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups, showcasing its ability to direct glycosidic bond formation under controlled conditions (Crich & Cai, 2000).

Mechanism of Action

Target of Action

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside, also known as 1,3-Di-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside, is a complex compound that is used to study a multitude of ailments entangled in the intricate pathways of mannose . .

Mode of Action

It is known that mannose-based compounds can interact with mannose-binding proteins, potentially influencing cellular processes

Biochemical Pathways

Given its structural similarity to mannose, it may be involved in pathways related to mannose metabolism or mannose-specific cellular processes .

Result of Action

As a mannose derivative, it may have potential effects on cellular processes involving mannose .

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in laboratory settings are not yet fully known

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Future studies will be needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Future studies will be needed to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCENHFYMICMPTH-RWCFRXEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

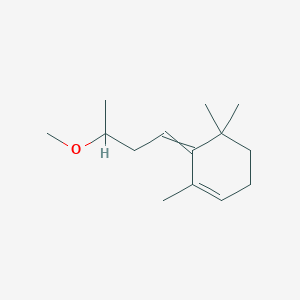

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

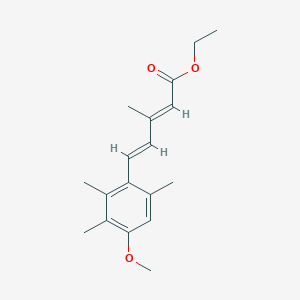

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)